molecular formula C12H12N6O6 B5124489 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione

6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione

Cat. No.: B5124489
M. Wt: 336.26 g/mol
InChI Key: DMHCMLCUAFYNPB-UHFFFAOYSA-N
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Description

6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidine rings and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione can be achieved through a multi-step process involving the reaction of barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions . The reaction typically involves the following steps:

    Formation of Intermediate Product: The enol form of barbituric acid reacts with 2-chloro-3-formylquinoline to form an intermediate product.

    Addition Reaction: The intermediate product undergoes an addition reaction with another molecule of barbituric acid in its enol form.

    Final Reaction: The final reaction with ammonia yields the desired product, following the loss of water and hydrochloric acid molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the described synthetic route provides a basis for scaling up the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The pyrimidine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyrimidine groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O6/c19-7-5(8(20)16-11(23)15-7)3-13-1-2-14-4-6-9(21)17-12(24)18-10(6)22/h3-4H,1-2H2,(H3,15,16,19,20,23)(H3,17,18,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCMLCUAFYNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=CC1=C(NC(=O)NC1=O)O)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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